molecular formula C10H12MoN5O8PS2 B10798875 Molybdenum cofactor CAS No. 872689-63-9

Molybdenum cofactor

Cat. No.: B10798875
CAS No.: 872689-63-9
M. Wt: 521.3 g/mol
InChI Key: HDAJUGGARUFROU-JSUDGWJLSA-L
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Description

The Molybdenum Cofactor (Moco) is a ubiquitous, essential metallo-cofactor required for the activity of all molybdenum-dependent enzymes in nature, with the sole exception of nitrogenase . This product is intended for research applications only and is not for diagnostic or therapeutic procedures. Moco consists of molybdenum complexed with a unique tricyclic pyranopterin, known as molybdopterin (MPT), which coordinates the metal atom via an enedithiolate group on its side chain . This specific pterin-based scaffold is critical for the catalytic activity of molybdenum, which is otherwise inert in biological systems . The cofactor is deeply buried within the active site of enzymes, where the pterin moiety is thought to participate in electron transfer and fine-tune the redox properties of the molybdenum atom, enabling it to cycle between +4 and +6 oxidation states . In eukaryotic systems, Moco is the active center of four key enzymes: Sulfite Oxidase (SOX), which is crucial for the detoxification of sulfite and the metabolism of sulfur-containing amino acids; Xanthine Oxidase (XO), a key player in purine catabolism; Aldehyde Oxidase (AO), involved in the metabolism of aldehydes and heterocyclic compounds; and the mitochondrial Amidoxime Reducing Component (mARC), which plays a role in drug metabolism and detoxification . Consequently, Moco is indispensable for research into metabolic pathways involving nitrogen, sulfur, and carbon . The biosynthesis of Moco is a conserved, multi-step pathway requiring six proteins and can be divided into four main steps, involving the intermediates cyclic pyranopterin monophosphate (cPMP), molybdopterin (MPT), adenylated MPT, and finally, Moco itself . A deficiency in Moco biosynthesis is lethal and leads to a severe human genetic disorder, characterized by a combined loss of all four Mo-enzyme activities and severe neurological symptoms, underscoring the cofactor's critical role in human health . Research using purified Moco is vital for studying the structure and function of molybdenum enzymes, understanding in vitro reconstitution of apo-enzymes, and investigating the molecular basis of Moco deficiency . Our high-purity this compound provides researchers with a reliable tool to advance studies in enzymology, metabolic disease, and redox biology.

Properties

CAS No.

872689-63-9

Molecular Formula

C10H12MoN5O8PS2

Molecular Weight

521.3 g/mol

IUPAC Name

(5aR,8R,9aR)-2-amino-4-oxo-8-(phosphonooxymethyl)-3,5,5a,8,9a,10-hexahydropyrano[3,2-g]pteridine-6,7-dithiolate;dioxomolybdenum(2+)

InChI

InChI=1S/C10H14N5O6PS2.Mo.2O/c11-10-14-7-4(8(16)15-10)12-3-6(24)5(23)2(21-9(3)13-7)1-20-22(17,18)19;;;/h2-3,9,12,23-24H,1H2,(H2,17,18,19)(H4,11,13,14,15,16);;;/q;+2;;/p-2/t2-,3+,9-;;;/m1.../s1

InChI Key

HDAJUGGARUFROU-JSUDGWJLSA-L

Isomeric SMILES

C([C@@H]1C(=C([C@H]2[C@@H](O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O

Canonical SMILES

C(C1C(=C(C2C(O1)NC3=C(N2)C(=O)NC(=N3)N)[S-])[S-])OP(=O)(O)O.O=[Mo+2]=O

Origin of Product

United States

Preparation Methods

Step 1: GTP to Cyclic Pyranopterin Monophosphate (cPMP)

The initial step involves the radical-based rearrangement of GTP into cyclic pyranopterin monophosphate (cPMP), a stable intermediate with a tetrahydropyranopterin structure. This reaction is catalyzed by the GTP cyclohydrolase I (GTPCH-I) enzyme, encoded by the MOCS1 gene in humans.

Experimental Preparation and Assays

  • Radiolabeling Studies : Early work used 14C^{14}\text{C}- or 3H^{3}\text{H}-labeled GTP to track carbon incorporation into cPMP. Isotopic labeling confirmed that all ribose and guanine carbons are retained during rearrangement.

  • Acid Stability Assays : cPMP’s stability under acidic conditions (pH 2–4) allows its purification via HPLC, enabling structural characterization by 1H^{1}\text{H} NMR.

  • Recombinant Enzyme Systems : Heterologous expression of MOCS1 in E. coli or yeast facilitates large-scale cPMP production. Purified GTPCH-I is incubated with GTP, Mg2+^{2+}, and reductants (e.g., DTT) to yield cPMP.

Step 2: Sulfur Transfer to Form Molybdopterin (MPT)

MPT synthase, a heterotetrameric enzyme (MOCS2A-MOCS2B in humans), transfers sulfur from its thiocarboxylated C-terminus to cPMP, generating the dithiolene-containing MPT.

Key Preparation Techniques

  • Thiocarboxylation Assays : MOCS2B’s C-terminal glycine residues are post-translationally thiocarboxylated using cysteine desulfurases (e.g., NFS1). Activity is quantified via HPLC or mass spectrometry.

  • Complementation in Fibroblasts : Patient-derived fibroblasts with MPT synthase defects (e.g., MOCS2 mutations) are cultured with purified cPMP and sulfur donors to restore MPT synthesis.

  • In Vitro Reconstitution : Purified MPT synthase subunits are combined with cPMP and sulfur donors (e.g., thiosulfate) in anaerobic conditions to produce MPT.

Step 3: Adenylation of MPT

The molybdenum insertase (gephyrin in humans) adenylates MPT using ATP, forming MPT-AMP. This step primes the cofactor for molybdenum insertion.

Methodological Advances

  • ATP-γ\gamma-32P^{32}\text{P} Labeling : Incubation of MPT with ATP-γ\gamma-32P^{32}\text{P} and gephyrin’s G-domain confirms adenylation via autoradiography.

  • Crystallographic Studies : Structures of the Aquifex aeolicus MoeA protein (PDB: 2QQ1) reveal a conserved ATP-binding pocket and Mg2+^{2+} coordination site critical for adenylation.

Step 4: Molybdenum Insertion into MPT-AMP

The final step involves molybdate insertion into MPT-AMP, catalyzed by the E-domain of gephyrin. This reaction requires copper as a transient ligand and yields mature Moco.

Experimental Approaches

  • Copper-Molybdenum Exchange Assays : X-ray absorption spectroscopy (XAS) identifies Cu+^+ bound to MPT’s dithiolene group prior to molybdenum insertion.

  • Moco Reconstitution in nit-1 Mutants : The Neurospora crassa nit-1 mutant, which lacks Moco, is used to validate functional Moco production. Extracts from Moco-deficient cells are incubated with MPT-AMP and molybdate, and nitrate reductase activity is measured via nitrite production.

In Vitro Preparation Methods

Enzyme Assays for Moco Biosynthesis

Key assays for tracking Moco biosynthesis include:

Assay TypeSubstrateDetection MethodApplication
Sulfite Oxidase ActivitySulfiteSpectrophotometry (540 nm)Quantifies Moco in patient fibroblasts
Nitrate Reductase ReconstitutionMPT-AMP + MoO42_4^{2-}Nitrite colorimetryValidates functional Moco
Radiolabeled GTP Conversion14C^{14}\text{C}-GTPHPLC + scintillationTracks cPMP synthesis

Structural Characterization of Biosynthetic Enzymes

  • X-ray Crystallography : Structures of GTPCH-I (PDB: 2QQ1) and MPT synthase (PDB: 1TJ5) reveal active-site residues and metal coordination sites.

  • Electron Microscopy : Cryo-EM of full-length gephyrin clarifies domain movements during MPT-AMP processing.

In Vivo Production Systems

Recombinant Expression in E. coli

  • Strain Engineering : E. coli moa/mog mutants are transformed with human MOCS genes to produce Moco. Yields reach 0.5–1.2 mg/L.

  • Cofactor Extraction : Moco is purified via heat treatment (60°C, 10 min) followed by anion-exchange chromatography.

Eukaryotic Systems

  • Plant Chloroplasts : Arabidopsis Cnx1 expression in tobacco chloroplasts yields 3–5 μg Moco/g fresh weight.

  • Human Cell Lines : HEK293 cells with inducible MOCS constructs produce Moco for therapeutic applications (e.g., Moco deficiency supplementation) .

Chemical Reactions Analysis

Redox Chemistry and Oxygen Atom Transfer

Moco-containing enzymes catalyze two-electron redox reactions, with molybdenum cycling between +IV and +VI oxidation states . The general reaction involves:

RH+H2OROH+2H++2e\text{RH} + \text{H}_2\text{O} \rightarrow \text{ROH} + 2\text{H}^+ + 2\text{e}^-

Key features :

  • Substrate hydroxylation : In xanthine oxidoreductase (XOR), hypoxanthine is oxidized to xanthine via hydride (H⁻) transfer to a Mo-bound sulfur ligand, reducing Mo(VI) to Mo(IV) .

  • Electron transfer : Electrons from Mo are relayed via two [2Fe-2S] clusters to FAD, which reduces NAD⁺ or O₂ .

  • Oxygen source : The oxygen atom incorporated into the substrate originates from water .

Catalytic Mechanisms Across Enzyme Families

Moco enzymes are classified into four families based on structure and function :

Family Example Enzymes Substrates Reaction Type Mo Coordination
Xanthine Oxidases Xanthine dehydrogenasePurines, aldehydesHydroxylationMo=O, Mo–S (dithiolene)
Sulfite Oxidases Sulfite oxidaseSulfiteOAT to form sulfateMo=O (two), Mo–S (dithiolene)
DMSO Reductases DMSO reductaseDMSO, nitrateOAT or deoxygenationMo=O, Mo–Ser (protein ligand)
Aldehyde Oxidoreductases CO dehydrogenaseCOOxidation to CO₂Mo=O, Mo–S (dithiolene), Mo–Se

Mechanistic insights :

  • Dithiolene flexibility : The MPT ligand stabilizes Mo in different oxidation states and facilitates electron transfer .

  • Proton-coupled electron transfer (PCET) : Observed in sulfite oxidase, where Mo(VI) is reduced to Mo(IV) with concurrent proton uptake .

Substrate Activation and Bond Rearrangement

Moco’s reactivity is influenced by its coordination environment:

  • Mo–O bond formation : Computational studies reveal σ-bond interactions during OAT, where Mo–O bonds form as N/S–O bonds break .

  • Hydride transfer : In XOR, a substrate C–H bond is cleaved, transferring H⁻ to a Mo-bound sulfur, generating a Mo(IV)–SH intermediate .

Example reaction in nitrate reductase :

NO3+2H++2eNO2+H2O\text{NO}_3^- + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{NO}_2^- + \text{H}_2\text{O}

Here, Mo(VI) abstracts an oxygen atom from nitrate, reducing it to nitrite .

Molybdenum Insertion and Cofactor Activation

Moco biosynthesis directly impacts its reactivity:

  • MPT adenylation : MPT is activated by ATP to form MPT-AMP, enabling molybdate insertion .

  • Metal exchange : Copper bound to MPT is replaced by molybdenum in a Mg²⁺-dependent reaction .

  • Final coordination : Active Moco contains Mo coordinated by two oxo groups and one hydroxyl .

Structural data :

  • Cnx1E variant studies : X-ray crystallography identified Moco–AMP as a reaction intermediate, with Mo coordinated by four sulfur atoms (dithiolene + thiol) .

  • EXAFS analysis : Confirms a distorted square-pyramidal geometry in the Mo center during catalysis .

Environmental and Substrate Effects

  • pH dependency : Mo redox potentials shift with pH, affecting enzyme activity (e.g., sulfite oxidase activity peaks at pH 6.5–8.0) .

  • Substrate size : Steric constraints in the active site dictate substrate specificity (e.g., XOR accommodates planar purines) .

Comparative Reaction Energetics

Coupled-cluster studies highlight reaction barriers for different Moco variants :

Substrate Reaction Barrier (kcal/mol) Rate-Determining Step
DMSO18.7Mo–O bond formation
NO₃⁻22.3N–O bond cleavage

Key finding : pCCD-based models predict Mo–O bond formation proceeds via a concerted mechanism .

Unresolved Questions and Research Gaps

  • Transient Mo(V) states : While detected via EPR, their role in catalysis remains debated .

  • MPT’s electronic role : Whether MPT directly participates in redox reactions or merely stabilizes Mo is unclear .

This synthesis of structural, biochemical, and computational data underscores Moco’s versatility in biological redox chemistry. Its dual role as an electron carrier and oxygen activator makes it indispensable in global biogeochemical cycles.

Scientific Research Applications

Biochemical Role in Enzymatic Reactions

Moco serves as an essential cofactor for several enzymes that catalyze key reactions involving nitrogen, sulfur, and carbon. The primary enzymes that utilize Moco include:

  • Sulfite oxidase : Catalyzes the oxidation of sulfite to sulfate, playing a vital role in sulfur metabolism and detoxification processes.
  • Xanthine dehydrogenase : Involved in purine metabolism, converting hypoxanthine to xanthine and subsequently to uric acid.
  • Aldehyde oxidase : Participates in the metabolism of various aldehydes and plays a role in drug metabolism.

The catalytic activity of these enzymes is contingent upon the presence of Moco, which facilitates electron transfer during biochemical reactions .

This compound Deficiency

This compound deficiency (MoCD) is a rare genetic disorder characterized by mutations affecting Moco biosynthesis. This deficiency leads to significant health issues due to impaired enzymatic functions reliant on Moco. The three types of MoCD (Type A, B, and C) are linked to specific genetic mutations in the MOCS genes .

Clinical Implications:

  • Neonatal onset : Symptoms often manifest during infancy, including seizures and neurological impairment.
  • Diagnosis : Early detection through biochemical assays can help manage symptoms and improve outcomes .

Environmental and Agricultural Applications

Moco's role extends beyond human health; it is also significant in environmental sciences and agriculture:

  • Nitrogen fixation : Certain bacteria utilize Moco-containing enzymes for nitrogen fixation, a critical process for soil fertility. Understanding these mechanisms can enhance agricultural practices by improving crop yields through better nitrogen utilization .
  • Biogeochemical cycles : Moco-dependent enzymes are integral to sulfur and carbon cycles, influencing ecosystem dynamics and nutrient cycling .

Research Innovations and Case Studies

Recent studies have focused on manipulating Moco reactivity for various applications:

  • Enzymatic engineering : Projects like MOLYERE aim to enhance the reactivity of Moco-containing enzymes through site-directed mutagenesis, potentially leading to novel biocatalysts for industrial applications .
  • Synthetic biology : Advances in synthetic biology are exploring artificial Mo-proteins that mimic natural enzyme functions, opening avenues for biotechnological innovations .

Case Study: Enzymatic Engineering of Formate Dehydrogenase

A notable case study involves the engineering of formate dehydrogenase (Fdh), which utilizes Moco to reduce carbon dioxide. By identifying structural factors responsible for Fdh's unique reactivity compared to related enzymes, researchers aim to enhance its efficiency for carbon capture technologies .

Mechanism of Action

Molybdenum cofactor exerts its effects by facilitating electron transfer in redox reactions. It is coordinated to a dithiolene group on molybdopterin, which allows it to shuttle between different oxidation states. This electron transfer is crucial for the catalytic activity of molybdoenzymes . The cofactor interacts with various molecular targets, including substrates like xanthine, sulfite, and aldehydes, to catalyze their conversion into products .

Comparison with Similar Compounds

Comparison with Similar Compounds and Cofactors

Tungsten Cofactors (Wco)

Feature Molybdenum Cofactor (Moco) Tungsten Cofactor (Wco)
Metal center Mo, +4 to +6 oxidation states W, +4 to +6 oxidation states
Redox potential Adapted for oxygen atom transfer Higher redox potential; suited for anaerobic, low-pH environments
Enzymes Sulfite oxidase, xanthine dehydrogenase Formate dehydrogenase (extremophiles)
Biosynthesis Moco-specific pathway (MOCS genes) Shared initial steps with Moco, diverging at metal insertion
Biological role Nitrogen, sulfur, and carbon cycling Primarily in archaea for CO₂ fixation

Iron-Sulfur (Fe-S) Clusters

Feature Moco Fe-S Clusters
Structure Mo-pterin-dithiolene complex Iron ions bridged by sulfide ligands
Function Oxygen atom transfer, hydroxylation Electron transfer (e.g., mitochondrial respiration)
Biosynthesis Dedicated Moco pathway SUF, ISC, or NIF systems
Associated enzymes Sulfite oxidase, nitrate reductase Ferredoxins, aconitase
  • Key Insight : Fe-S clusters and Moco often coexist in enzymes (e.g., xanthine dehydrogenase), where Fe-S mediates electron shuttling, while Moco performs substrate oxidation .

Pterin-Based Cofactors (e.g., Tetrahydrobiopterin, THB)

Feature Moco Tetrahydrobiopterin (THB)
Core structure Tricyclic pterin with dithiolene-Mo Dihydrobiopterin with no metal binding
Function Redox catalysis (e.g., sulfite oxidation) Cofactor for aromatic hydroxylases (e.g., phenylalanine hydroxylase)
Deficiency effects Neurological degeneration (MCD) Hyperphenylalaninemia, neurotransmitter defects
  • Key Insight: Moco’s dithiolene group enables metal coordination, distinguishing it from non-metallic pterins like THB, which participate in single-carbon transfers .

Isolated Sulfite Oxidase Deficiency vs. Moco Deficiency

Feature Moco Deficiency (MCD) Isolated Sulfite Oxidase Deficiency
Biochemical cause Impaired synthesis of all Moco-dependent enzymes Mutation in SUOX gene (sulfite oxidase only)
Clinical presentation Severe seizures, cystic encephalomalacia, elevated urinary sulfite Similar neurological symptoms but normal xanthine/uric acid levels
Diagnosis Low uric acid, high sulfite/thiosulfate High sulfite only; normal uric acid
Treatment Cyclic pyranopterin monophosphate (cPMP) trials No specific therapy beyond symptom management
  • Key Insight : Both disorders cause sulfite toxicity, but MCD additionally disrupts xanthine dehydrogenase and aldehyde oxidase, leading to hypouricemia .

Research Advances and Challenges

  • Therapeutic progress : cPMP substitution (precursor of Moco) has shown efficacy in MCD type A by restoring sulfite oxidase activity in animal models and human trials .
  • Structural insights: X-ray crystallography of Cnx1G (Moco biosynthesis protein) revealed a novel copper-binding site critical for Mo insertion .
  • Unresolved questions : Mechanisms of Moco trafficking and regulation in eukaryotes remain poorly understood .

Tables Summarizing Key Data

Table 1: Moco-Dependent Enzymes and Functions

Enzyme Reaction Catalyzed Organism Clinical Relevance of Deficiency
Sulfite oxidase Sulfite → Sulfate Humans Encephalopathy, lens dislocation
Xanthine dehydrogenase Xanthine → Uric acid Mammals Kidney stones, hypouricemia
Aldehyde oxidase Abscisic acid biosynthesis Plants Developmental defects in plants
Nitrate reductase Nitrate → Nitrite Plants, fungi Impaired nitrogen assimilation

Biological Activity

Molybdenum cofactor (Moco) is an essential component in various biological processes, particularly in the function of molybdenum-dependent enzymes. This article explores the biological activity of Moco, its biosynthesis, and its role in human health and disease, supported by relevant case studies and research findings.

Overview of this compound

Moco is a complex formed when molybdenum binds to a unique pterin compound known as molybdopterin (MPT). This cofactor is critical for the catalytic activity of several enzymes involved in key metabolic pathways, including:

  • Sulfite oxidase
  • Xanthine dehydrogenase
  • Aldehyde oxidase
  • Nitrate reductase

The biological activity of Moco is contingent upon its proper synthesis and incorporation into these enzymes, which facilitate various redox reactions within cells.

Biosynthesis of this compound

The biosynthesis of Moco involves a multi-step pathway that requires several proteins and cofactors, including ATP, iron, and copper. The process can be summarized in four main steps:

  • Conversion of GTP to cPMP : The enzyme MOCS1 catalyzes the conversion of guanosine triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP).
  • Formation of Molybdopterin : cPMP is then converted to molybdopterin by the action of MOCS2 and MOCS3.
  • Incorporation of Molybdenum : The enzyme gephyrin (GEPH) facilitates the incorporation of molybdenum into molybdopterin to form Moco.
  • Distribution and Activation : Once synthesized, Moco is distributed to various enzymes where it must undergo further modifications for full activation .

Biological Functions

Moco plays a pivotal role in several enzymatic reactions:

  • Sulfite Oxidation : Moco-containing sulfite oxidase converts sulfite to sulfate, a crucial step in sulfur amino acid metabolism. Deficiencies in this enzyme lead to toxic accumulation of sulfites, resulting in neurological damage .
  • Purine Metabolism : Xanthine dehydrogenase and aldehyde oxidase are involved in the metabolism of purines. These enzymes help maintain uric acid levels in the body; deficiencies can lead to hyperuricemia or gout .

Clinical Relevance: this compound Deficiency (MoCD)

MoCD is a rare autosomal recessive disorder caused by mutations in genes responsible for Moco biosynthesis. There are three types of MoCD, with type A being the most common:

  • Type A MoCD : Caused by mutations in the MOCS1 gene, leading to severe neurological symptoms shortly after birth, including seizures and developmental delays. The average survival time for untreated patients is approximately 36 months .

Case Study Analysis

A systematic review analyzed multiple cases of MoCD type A, highlighting the following key findings:

  • Patients typically present with refractory seizures and psychomotor delays.
  • Neuroimaging often reveals cortical atrophy and white matter abnormalities.
  • Genetic testing confirms mutations in the MOCS1 gene, with over 32 identified variants associated with the condition .
Case StudySymptomsGenetic MutationOutcome
Case 1Seizures, psychomotor delayMOCS1 variantSevere neurological impairment
Case 2Generalized seizuresMOCS1 mutationManaged with anticonvulsants
Case 3Developmental delays, feeding difficultiesMOCS1 mutationDiagnosed at 12 months

Research Findings

Recent studies have focused on understanding the biochemical pathways involved in MoCD and exploring potential therapeutic interventions:

  • A study highlighted that substrate replacement therapy has shown promise in individual cases but requires further investigation for broader application .
  • Advances in genetic testing have improved early diagnosis rates, enabling timely intervention strategies that may mitigate some neurological impacts associated with MoCD .

Q & A

Q. Answer :

  • X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) are critical for resolving Moco’s atomic geometry and coordination environment in enzymes like sulfite oxidase or nitrogenase .
  • Electrochemical methods (e.g., cyclic voltammetry) quantify redox potentials of Mo centers, while EPR spectroscopy identifies paramagnetic intermediates during catalytic cycles .
  • Computational modeling (DFT or QM/MM) validates experimental data and predicts bond orders/angles in Moco variants .

Basic: What are the key steps in Moco biosynthesis, and how are they experimentally validated in model organisms?

Q. Answer :

  • Biosynthesis pathway :
    • GTP → cyclic pyranopterin monophosphate (cPMP) via MoaA/MoaC .
    • Molybdenum insertion into molybdopterin by MoeA/MogA .
    • Final insertion into apo-enzymes (e.g., xanthine dehydrogenase) via Moco carrier proteins .
  • Validation methods :
    • Radioisotope labeling (³²P/⁹⁹Mo) tracks intermediate formation in E. coli or Arabidopsis mutants .
    • LC-MS/MS quantifies intermediates like cPMP in patient fibroblasts with Moco deficiency .

Advanced: How do redox potential variations in Moco isoforms influence substrate specificity in molybdoenzymes?

Q. Answer :

  • Methodological approach :
    • Site-directed mutagenesis modifies Moco-binding residues (e.g., cysteine ligation in nitrate reductase) to alter redox properties .
    • Stopped-flow kinetics correlates redox shifts (e.g., Mo⁶+ ↔ Mo⁵+ transitions) with catalytic efficiency for substrates like sulfite or xanthine .
    • Cross-species comparisons (e.g., bacterial vs. eukaryotic enzymes) reveal evolutionary adaptations in Moco redox tuning .

Advanced: What interdisciplinary approaches resolve conflicting data on Moco’s role in Fe-S cluster assembly?

Q. Answer :

  • Contradictions : Some studies suggest Moco biosynthesis proteins (e.g., MOCS1A) interact with Fe-S scaffold proteins, while others report independent pathways .
  • Resolution strategies :
    • Genetic knockouts in Arabidopsis or Chlamydomonas combined with Mössbauer spectroscopy quantify Fe-S cluster defects in Moco-deficient mutants .
    • Yeast two-hybrid screens map protein-protein interaction networks linking Moco and Fe-S biosynthetic machineries .

Advanced: How can researchers address methodological limitations in studying Moco-deficient cellular models?

Q. Answer :

  • Challenges : Moco-deficient models (e.g., mocs1 mutants) often exhibit pleiotropic metabolic disruptions, complicating phenotype attribution .
  • Solutions :
    • Conditional knockouts (Cre-lox systems) restrict Moco deficiency to specific tissues/cell types .
    • Multi-omics integration (transcriptomics + metabolomics) distinguishes primary Moco defects from secondary effects .
    • CRISPR-Cas9 rescue experiments with wild-type MOCS genes validate causality .

Basic: What are standard protocols for isolating and stabilizing Moco from enzyme complexes?

Q. Answer :

  • Isolation :
    • Anaerobic purification of enzymes (e.g., aldehyde oxidoreductase) under argon to prevent Moco oxidation .
    • Affinity chromatography using His-tagged recombinant proteins .
  • Stabilization :
    • Storage in buffers with dithiothreitol (DTT) or glycerol at -80°C to maintain redox state .

Advanced: How should researchers reconcile structural data discrepancies in FeMo cofactor (nitrogenase) studies?

Q. Answer :

  • Conflict : Crystallography identifies a central atom (C/N/O) in FeMo cofactor, but spectroscopic data remain inconclusive .
  • Methodology :
    • High-resolution cryo-EM (≤1.5 Å) minimizes radiation damage artifacts .
    • Synchrotron-based XAS probes metal oxidation states in crystallized vs. solution-phase cofactors .
    • Hybrid QM/MM simulations test hypothetical central atom identities against experimental spectra .

Advanced: What mixed-methods frameworks are suitable for studying Moco’s role in eukaryotic stress signaling?

Q. Answer :

  • Quantitative : RNA-seq identifies Moco-dependent gene expression changes under hypoxia or ROS stress .
  • Qualitative : Fluorescence lifetime imaging (FLIM) visualizes Moco-protein interactions in live cells .
  • Integration : Pathway enrichment analysis links omics data to phenotypic outcomes (e.g., ROS scavenging in mocsa mutants) .

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